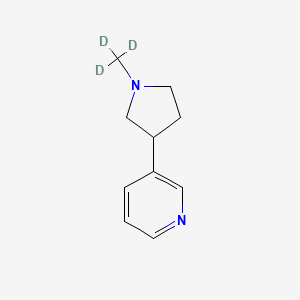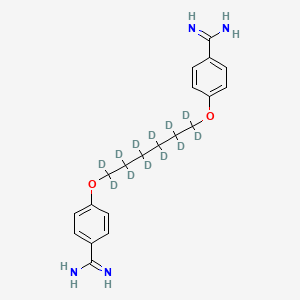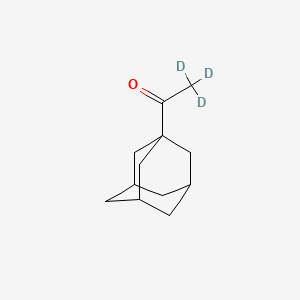
1-(Acetyl-d3)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Acetyl-d3)adamantane is a deuterated derivative of adamantane, a polycyclic hydrocarbon known for its highly symmetrical and cage-like structure. The compound features an acetyl group attached to the adamantane framework, with three deuterium atoms replacing the hydrogen atoms in the acetyl group. This modification enhances the compound’s stability and allows for its use in various scientific applications, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyl-d3)adamantane typically involves the deuteration of 1-acetyladamantane. One common method includes the use of deuterated reagents such as deuterated acetic anhydride or deuterated acetyl chloride in the presence of a catalyst. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the efficient production of the desired compound.
化学反应分析
Types of Reactions: 1-(Acetyl-d3)adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
科学研究应用
1-(Acetyl-d3)adamantane has a wide range of applications in scientific research:
Chemistry: The compound is used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies and helps in understanding biological pathways involving acetylation.
Medicine: The compound’s stability and deuterium labeling make it useful in drug development and pharmacokinetic studies.
Industry: It is employed in the synthesis of advanced materials and as a precursor for other functionalized adamantane derivatives.
作用机制
The mechanism of action of 1-(Acetyl-d3)adamantane involves its interaction with specific molecular targets and pathways. The deuterium atoms in the acetyl group can influence the compound’s metabolic stability and reactivity. This can lead to altered binding affinities and reaction rates compared to non-deuterated analogs. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1-Acetyladamantane: The non-deuterated analog of 1-(Acetyl-d3)adamantane, used in similar applications but with different metabolic properties.
1-(Hydroxy-d3)adamantane: Another deuterated derivative with a hydroxyl group instead of an acetyl group.
1-(Amino-d3)adamantane: A deuterated derivative with an amino group, used in medicinal chemistry.
Uniqueness: this compound stands out due to its enhanced stability and unique isotopic labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms can lead to differences in reaction kinetics and metabolic pathways, making it a valuable tool in various scientific studies.
属性
分子式 |
C12H18O |
|---|---|
分子量 |
181.29 g/mol |
IUPAC 名称 |
1-(1-adamantyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3/i1D3 |
InChI 键 |
DACIGVIOAFXPHW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)C12CC3CC(C1)CC(C3)C2 |
规范 SMILES |
CC(=O)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
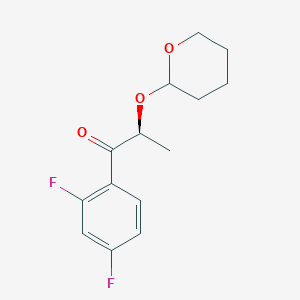
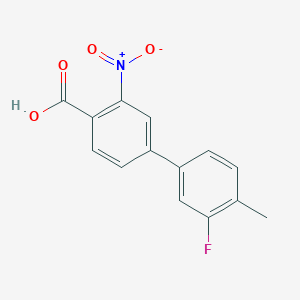
![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
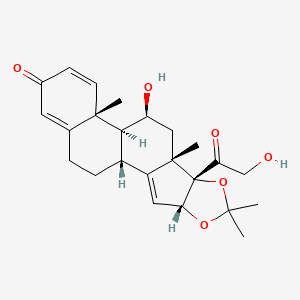
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
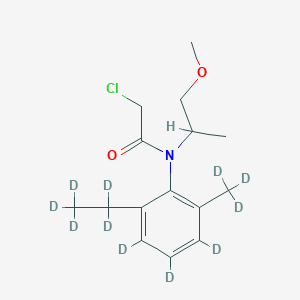
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)
